2-Iodo-4-methoxyaniline hydrochloride
Overview
Description
2-Iodo-4-methoxyaniline hydrochloride is an organic compound with the molecular formula C7H9ClINO. It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted by iodine and methoxy groups. This compound is often used in various chemical reactions and has applications in scientific research and industrial processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Iodo-4-methoxyaniline hydrochloride typically involves the iodination of 4-methoxyaniline. One common method is the diazotization of 4-methoxyaniline followed by a Sandmeyer reaction with potassium iodide. The reaction conditions usually involve maintaining a low temperature to ensure the stability of the diazonium salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. The production technology is standardized to improve efficiency and product quality .
Chemical Reactions Analysis
Types of Reactions
2-Iodo-4-methoxyaniline hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide and other strong bases.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling reaction, the product would be a biaryl compound .
Scientific Research Applications
2-Iodo-4-methoxyaniline hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound can be used in the study of biological pathways and mechanisms.
Industry: It is used in the production of dyes and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Iodo-4-methoxyaniline hydrochloride involves its interaction with specific molecular targets. The iodine and methoxy groups on the benzene ring influence its reactivity and interaction with other molecules. The compound can participate in various chemical reactions, leading to the formation of different products depending on the conditions .
Comparison with Similar Compounds
Similar Compounds
4-Iodo-2-methoxyaniline: Similar structure but with different positions of the iodine and methoxy groups.
3-Iodo-4-methoxyaniline: Another isomer with the iodine and methoxy groups in different positions
Uniqueness
2-Iodo-4-methoxyaniline hydrochloride is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of both iodine and methoxy groups makes it a versatile compound in various chemical reactions and industrial applications .
Properties
IUPAC Name |
2-iodo-4-methoxyaniline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8INO.ClH/c1-10-5-2-3-7(9)6(8)4-5;/h2-4H,9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NYYWYBWOIHAIBH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)N)I.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClINO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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